6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Lipophilicity Membrane permeability Drug-likeness

6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 1000340-25-9) is a densely functionalized 7-azaindole derivative incorporating a carboxylic acid at the 3-position, a nitro group at the 5-position, and a methyl group at the 6-position. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core serves as a privileged hinge-binding scaffold in kinase inhibitor design, forming two conserved hydrogen bonds with the kinase hinge region.

Molecular Formula C9H7N3O4
Molecular Weight 221.17 g/mol
CAS No. 1000340-25-9
Cat. No. B1604133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
CAS1000340-25-9
Molecular FormulaC9H7N3O4
Molecular Weight221.17 g/mol
Structural Identifiers
SMILESCC1=C(C=C2C(=CNC2=N1)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C9H7N3O4/c1-4-7(12(15)16)2-5-6(9(13)14)3-10-8(5)11-4/h2-3H,1H3,(H,10,11)(H,13,14)
InChIKeyHHBKIUYSLZZLSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 1000340-25-9): Procurement-Grade Building Block for Kinase-Focused Medicinal Chemistry


6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 1000340-25-9) is a densely functionalized 7-azaindole derivative incorporating a carboxylic acid at the 3-position, a nitro group at the 5-position, and a methyl group at the 6-position . The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core serves as a privileged hinge-binding scaffold in kinase inhibitor design, forming two conserved hydrogen bonds with the kinase hinge region [1]. The compound is primarily employed as a synthetic intermediate for constructing focused kinase inhibitor libraries targeting CHK1, SGK-1, TNIK, and other oncogenic kinases [2][3].

Why 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid Cannot Be Replaced by a Generic 7-Azaindole Analog


Procurement decisions for pyrrolo[2,3-b]pyridine building blocks often treat analogs with different substitution patterns as interchangeable 'azaindole cores.' This leads to failed syntheses and misleading SAR. The substitution pattern on the 7-azaindole scaffold dictates kinase selectivity: the C-3 position orients toward the ribose pocket, while C-5 and C-6 substituents modulate steric complementarity with the gatekeeper residue and back pocket [1][2]. Specifically, the 5-nitro group contributes electron-withdrawing character critical for π-stacking with conserved aromatic residues, while the 6-methyl group provides steric bulk that can improve selectivity over closely related kinases [3]. Removing either substituent—or replacing the 3-carboxylic acid with an ester or hydrogen—alters not only potency but the kinase selectivity fingerprint. The quantitative evidence below demonstrates exactly how the simultaneous presence of 3-COOH, 5-NO₂, and 6-CH₃ differentiates this compound from its closest purchasable analogs.

Quantitative Differentiation of 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid from Closest Structural Analogs


Enhanced Lipophilicity (LogP 2.67) Versus the 5-Nitro-Des-Methyl Analog (LogP 2.21) Drives Membrane Permeability

The target compound (LogP 2.67, predicted via ChemSrc) exhibits measurably higher lipophilicity than 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 858340-93-9, LogP 2.21, same prediction method), representing a ΔLogP of +0.46 . In kinase drug discovery, LogP values in the 2–3 range are associated with balanced permeability and solubility; the 0.46 log unit increase conferred by the 6-methyl group is consistent with the known contribution of an aromatic methyl substituent and can meaningfully alter cellular permeability as predicted by the Hansch-Fujita π constant for CH₃ (π ≈ 0.52) [1]. The 5-nitro-des-methyl analog, lacking this methyl contribution, resides in a lower lipophilicity band that may favor aqueous solubility but limits passive membrane diffusion.

Lipophilicity Membrane permeability Drug-likeness Kinase inhibitor design

Superior Polar Surface Area (PSA 111.8 Ų) Versus the 6-Methyl-Des-Nitro Analog (PSA 66.0 Ų) Supports Dual Hydrogen-Bonding at the Kinase Hinge

The target compound exhibits a topological polar surface area (TPSA) of 111.8 Ų, which is 45.8 Ų (69%) larger than that of 6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 1000340-27-1, PSA = 66.0 Ų) . This difference arises directly from the 5-nitro group (each nitro oxygen contributes ~23 Ų to PSA) and is essential for forming the canonical bidentate hydrogen bond with the kinase hinge backbone (Met/Glu NH and carbonyl) that defines 7-azaindole-based Type I kinase inhibitors [1]. The TPSA of 111.8 Ų falls within the range typical of orally bioavailable kinase inhibitors (generally <140 Ų), while the des-nitro analog at 66.0 Ų may lack sufficient polarity for robust hinge interactions.

Polar surface area Kinase hinge binding Hydrogen bonding ATP-competitive inhibitors

Dual Hydrogen-Bond Donor Capacity (HBD = 2) Confers Binding Versatility Absent in the Decarboxylated Analog (HBD = 1)

The target compound possesses two hydrogen-bond donor atoms (indole NH and carboxylic acid OH; HBD = 2), whereas 6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1000340-19-1, the decarboxylated analog) has only one HBD (indole NH) . The 3-carboxylic acid serves as a synthetic handle for amide coupling and esterification while simultaneously functioning as a pharmacophoric element that can engage the conserved lysine residue and ribose-binding region of the kinase ATP pocket [1]. In fragment-based drug discovery, the carboxylic acid provides a native anchor point for fragment growth without requiring de novo protection/deprotection chemistry.

Hydrogen bond donors Carboxylic acid Kinase ribose pocket Fragment elaboration

Higher Calculated Density (1.6 g/cm³) Reflects a More Compact Crystal Lattice Versus 6-Methyl-Des-Nitro Analog (1.4 g/cm³)

The target compound has a calculated density of 1.6 ± 0.1 g/cm³, reflecting the mass contribution of the nitro group. This is ~14% higher than the 6-methyl-des-nitro analog (CAS 1000340-27-1), which has a calculated density of 1.4 ± 0.1 g/cm³ . Higher density correlates with stronger intermolecular interactions in the solid state, which can translate to higher melting points, lower hygroscopicity, and altered solubility profiles. For procurement and storage, higher-density crystalline compounds are often more stable under ambient conditions and less prone to deliquescence during long-term storage.

Crystal packing Solid-state properties Formulation Melting point prediction

Unsubstituted C-2 Position Preserves HNE Inhibitory Activity (IC₅₀ = 15–51 nM for 5-substituted congeners), Validating the Scaffold's Design for Serine Protease Targeting

A published SAR study on pyrrolo[2,3-b]pyridine-based human neutrophil elastase (HNE) inhibitors demonstrated that the C-2 position must remain unsubstituted to retain inhibitory activity, while C-5 substitution with bulky/lipophilic groups (including nitro) is tolerated and yields potent inhibitors with IC₅₀ values of 15–51 nM [1]. The target compound features an unsubstituted C-2 position and a 5-nitro substituent, matching this validated pharmacophoric pattern exactly. A related 5-substituted pyrrolo[2,3-b]pyridine-3-carboxylic acid derivative would therefore be predicted to retain HNE inhibitory activity in this range. Analogs with C-2 substitution or lacking the 5-nitro group (e.g., CAS 1000340-27-1) would be expected to show reduced or abolished HNE inhibition according to the established SAR model. This evidence is class-level: the target compound has not itself been assayed in this system, but its substitution pattern matches the active congener profile defined by the Crocetti et al. SAR.

Human neutrophil elastase Serine protease inhibition Structure-activity relationship Inflammatory disease

Three Orthogonal Synthetic Handles (3-COOH, 5-NO₂, 6-CH₃) Enable Sequential Derivatization That Core Scaffolds (CAS 156270-06-3) Cannot Match

The target compound presents three chemically orthogonal functional groups on the 7-azaindole core: a carboxylic acid (3-position, amenable to amide coupling and esterification), a nitro group (5-position, reducible to amine for further diversification), and a methyl group (6-position, providing steric bulk and metabolic stability). In contrast, the unsubstituted 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 156270-06-3, molecular formula C8H6N2O2, MW 162.15) offers only a single synthetic handle (3-COOH) and a bare core, requiring de novo functionalization to introduce the pharmacophoric elements already present in the target compound . The 5-nitro → 5-amino reduction is well-precedented in 7-azaindole chemistry and generates a second diversification point for amide, sulfonamide, or urea library synthesis [1]. The 6-methyl group further differentiates this scaffold from the 5-nitro-des-methyl analog (CAS 858340-93-9), which lacks this steric element.

Synthetic versatility Orthogonal functionalization Structure-activity relationship Library synthesis

Procurement-Relevant Application Scenarios for 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid (CAS 1000340-25-9)


Kinase Inhibitor Fragment Library Design Requiring a 3-Carboxylic Acid Hinge-Binding Anchor

Fragment-based drug discovery (FBDD) programs targeting the ATP-binding site of kinases require hinge-binding fragments with a carboxylic acid for ribose-pocket engagement [1]. The 7-azaindole-3-carboxylic acid scaffold forms two hydrogen bonds with the kinase hinge and positions the 3-COOH toward the catalytic lysine [2]. The target compound's 5-nitro and 6-methyl substituents pre-install electron-withdrawing and steric groups that probe the gatekeeper pocket and back cleft, reducing the number of synthetic steps required for fragment elaboration compared to the unsubstituted core (CAS 156270-06-3).

Serine Protease Inhibitor Development Targeting Human Neutrophil Elastase (HNE)

SAR data establishes that pyrrolo[2,3-b]pyridine derivatives with unsubstituted C-2 and substituted C-5 positions retain potent HNE inhibition (IC₅₀ = 15–51 nM) [3]. The target compound's substitution pattern (C-2 unsubstituted, 5-NO₂, 6-CH₃) matches this active pharmacophore, making it an ideal starting scaffold for HNE inhibitor optimization in respiratory and inflammatory disease programs. The 3-COOH provides a vector for prodrug or solubility-modulating derivatization, while the 5-NO₂ group can be reduced and further functionalized to explore the S1 pocket.

SGK-1 Kinase Inhibitor Lead Optimization Using a Pre-Functionalized 7-Azaindole Template

GlaxoSmithKline patents describe 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid derivatives as SGK-1 kinase inhibitors for oncology and cardiovascular indications [4]. The target compound provides three orthogonal diversification points on this clinically validated scaffold, enabling parallel library synthesis to explore SGK-1 vs. SGK-2/3 isoform selectivity. The 6-methyl group offers a steric handle for modulating selectivity over the closely related AKT kinase family, while the 5-nitro group participates in key π-stacking interactions with the kinase DFG-motif phenylalanine.

Multi-Targeted Kinase Inhibitor Design Leveraging the 7-Azaindole Privileged Scaffold

7-Azaindole-3-carboxylic acid derivatives have been developed as potent dual ABL/SRC inhibitors and focused multi-targeted kinase inhibitors [5]. The target compound's dense functionalization pattern supports a scaffold-hopping strategy where the 3-COOH, 5-NO₂, and 6-CH₃ are sequentially elaborated to achieve balanced multi-kinase inhibition profiles. The compound's calculated LogP of 2.67 places it in the optimal range for CNS-excluded kinase inhibitors, while its PSA of 111.8 Ų meets the <140 Ų threshold associated with oral bioavailability.

Quote Request

Request a Quote for 6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.